1-methoxy-2,3-dihydro-1H-inden-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

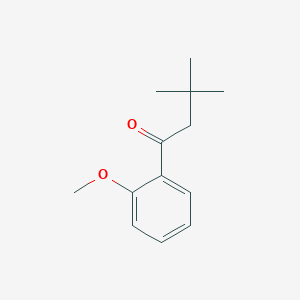

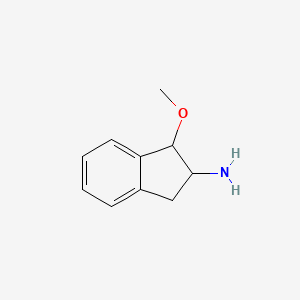

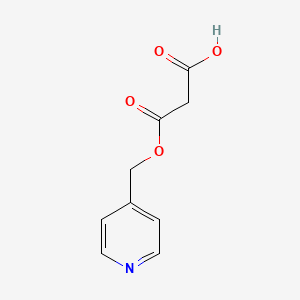

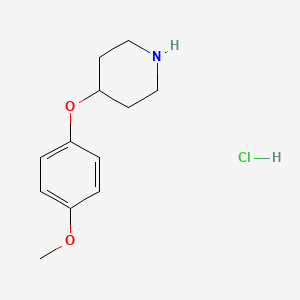

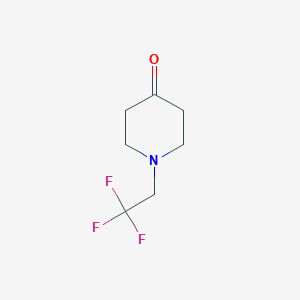

The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .Scientific Research Applications

Antimycobacterial Activity

1-Methoxy-2,3-dihydro-1H-inden-2-amine and its derivatives have demonstrated significant antimycobacterial activity. Kumar et al. (2013) synthesized a series of these compounds and found that they exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant strains. Notably, some compounds significantly reduced colony-forming units in infected mouse macrophages and inhibited the growth of M. tuberculosis in mice. This suggests potential for treating tuberculosis infections (Kumar et al., 2013).

Asymmetric Hydrogenation

The compound and its derivatives are used in asymmetric hydrogenation processes. Maj et al. (2016) conducted asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives to produce optically active amines. They utilized rhodium and iridium catalysts, achieving high conversions with moderate enantiomeric excesses. This process is significant in the synthesis of chiral amines, which are important in pharmaceutical chemistry (Maj et al., 2016).

Sigma Receptor and EBP Site Binding

Berardi et al. (2001) explored the sigma receptor subtypes structure-affinity relationships using derivatives of this compound. They found that these compounds showed high affinity for sigma(1) receptors and the EBP (Delta(8)-Delta(7) sterol isomerase) site, which could be relevant for understanding the molecular interactions of these receptors and for the development of new drugs (Berardi et al., 2001).

Chiral Discrimination by NMR

S. Miyano et al. (1989) utilized axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid for the discrimination of enantiomeric alcohols and amines by 1H NMR. This method, which involves the use of Eu(fod)3, allows for the determination of enantiomeric purities and the assignment of absolute configurations of alcohols and amines, showcasing the utility of this compound in chiral analysis (Miyano et al., 1989).

Catalytic Amination Studies

Bassili and Baiker (1990) investigated the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. This study revealed significant selectivity in producing 2-amino-1-methoxypropane and shed light on the reaction mechanisms and parameters influencing product distribution (Bassili & Baiker, 1990).

Mechanism of Action

Target of Action

1-Methoxy-2,3-dihydro-1H-inden-2-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets to exert their effects . For instance, some methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .

Biochemical Analysis

Biochemical Properties

1-methoxy-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with 5-HT2A receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the specific conditions of the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to changes in cellular responses . Additionally, it may inhibit or activate enzymes, resulting in alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name |

1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)